molecular formula C6H7BrOS B2862928 1-(4-Bromothiophen-2-yl)ethan-1-ol CAS No. 34878-46-1

1-(4-Bromothiophen-2-yl)ethan-1-ol

Cat. No.: B2862928
CAS No.: 34878-46-1
M. Wt: 207.09
InChI Key: DPTFBIIZOCHASS-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)ethan-1-ol is a brominated thiophene derivative featuring an ethanol moiety at the 2-position of the heterocyclic ring. Its molecular formula is C₆H₇BrOS, with a molecular weight of 207.09 g/mol (calculated from structural analogs in ). The compound’s structure combines the electron-rich thiophene ring with a polar hydroxyl group, enabling diverse reactivity in cross-coupling reactions, hydrogen bonding, and catalytic transformations.

Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions to form biologically active derivatives . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. 1-(Thiophen-2-yl)ethan-1-ol (C₆H₈OS, 128.19 g/mol)

  • Key Difference : Lacks the 4-bromo substituent.
  • Impact : The absence of bromine reduces molecular weight (128.19 vs. 207.09 g/mol) and alters electronic properties. The thiophene ring’s electron density is higher, favoring electrophilic substitutions at the 5-position rather than the 4-position (as in the brominated analog) .
  • Applications: Used in synthesizing non-halogenated heterocyclic alcohols for agrochemicals ().

b. 1-(4-Bromophenyl)ethan-1-one (C₈H₇BrO, 199.05 g/mol)

  • Key Difference : Replaces the thiophene ring with a bromophenyl group and the hydroxyl group with a ketone.
  • Impact : The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), while the bromophenyl moiety directs Suzuki-Miyaura couplings. The thiophene analog’s sulfur atom enhances π-π stacking in materials science applications .

Substituent Position and Halogen Effects

a. 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride (C₇H₁₁BrClNOS, 288.65 g/mol)

  • Key Difference: Incorporates an aminoethanol side chain.
  • Impact: The amino group enables hydrogen bonding and coordination to metal catalysts (e.g., nickel or palladium), useful in asymmetric catalysis (). The bromothiophene core retains halogen-bonding capabilities for targeting enzyme active sites .

b. (1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol (C₁₄H₁₂Br₂O, 356.05 g/mol)

  • Key Difference : Features a biphenyl backbone and vicinal bromine.
  • Impact: The biphenyl system increases steric bulk and π-conjugation, relevant in liquid crystal or polymer synthesis. The vicinal bromine enhances diastereoselectivity in elimination reactions compared to the monobromo thiophene analog .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
1-(4-Bromothiophen-2-yl)ethan-1-ol C₆H₇BrOS 207.09 -OH, 4-Br-thiophene Suzuki coupling, hydrogen bonding
1-(Thiophen-2-yl)ethan-1-ol C₆H₈OS 128.19 -OH, thiophene Electrophilic substitution
1-(4-Bromophenyl)ethan-1-one C₈H₇BrO 199.05 -COCH₃, 4-Br-phenyl Nucleophilic addition, cross-coupling
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol·HCl C₇H₁₁BrClNOS 288.65 -NH-, -OH, 4-Br-thiophene Asymmetric catalysis, metal coordination

Key Observations :

  • The bromine atom in this compound increases lipophilicity (clogP ≈ 2.1 vs. 1.3 for non-brominated analog) , enhancing membrane permeability in drug candidates.
  • The hydroxyl group enables esterification or oxidation to ketones (e.g., via Jones reagent), contrasting with pre-existing ketones in analogs like 1-(4-Bromophenyl)ethan-1-one .

Research Findings and Trends

  • Catalytic Hydrogenation : highlights the reduction of ketones to alcohols under nickel catalysis, a method applicable to synthesize this compound from its ketone precursor .
  • DFT Studies : ’s computational models predict stereochemical outcomes in alcohol derivatives, guiding asymmetric synthesis of the target compound .

Biological Activity

1-(4-Bromothiophen-2-yl)ethan-1-ol, an organic compound characterized by a bromine atom attached to a thiophene ring and a hydroxyl group, has garnered attention in recent years for its potential biological activities. With the molecular formula C6H7BrOSC_6H_7BrOS and a molecular weight of 207.09 g/mol, this compound is being investigated for applications in medicinal chemistry and materials science due to its unique chemical properties.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The presence of the hydroxyl group enhances its reactivity with biological molecules, while the bromine atom can serve as a leaving group in transformations.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential effectiveness in inhibiting growth. The mechanism appears to involve interaction with microbial enzymes or cellular components, disrupting normal functions.

2. Anticancer Potential
The compound has also shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through mechanisms involving DNA interaction and modulation of specific signaling pathways. This suggests that it may act as a chemotherapeutic agent, although further studies are needed to elucidate its precise mechanisms of action .

3. Interaction with Biological Targets
Studies have focused on the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways. Its interactions may lead to modulation of enzyme activity or disruption of cellular processes, indicating its potential as a lead compound for drug development.

The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its selectivity towards specific targets. The bromine atom's ability to undergo substitution reactions further contributes to the formation of biologically active derivatives .

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Activity Assessment
In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in reduced cell viability and induced apoptotic markers. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that it could be further developed as an anticancer agent .

Data Summary

Biological Activity Observed Effect Methodology
AntimicrobialInhibition of bacterial growthMIC assays against bacterial strains
AnticancerInduction of apoptosisCell viability assays on cancer cell lines
Enzyme InteractionModulation of enzyme activityBinding affinity studies

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFBIIZOCHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-thiophenecarboxaldehyde (Aldrich, 1.20 g, 6.28 mmol) in 15 ml of anhydrous ethyl ether is brought to −70° C. in a flask fitted with a thermometer, under an atmosphere of argon and with magnetic stirring. Then a 1.6 M solution of MeLi in ether (4.12 ml, 6.59 mmol) is added drop by drop between −70° C. and −60° C. The reaction is followed by CCM (eluent ether:petroleum ether=20:80). The mixture is hydrolysed in the cold with 5 ml of saturated NH4Cl solution, 20 ml of distilled water is added and the mixture is extracted with ether (3×40 ml). The ether phase is dried over MgSO4, filtered and evaporated to obtain 1.28 g of a slightly yellowish oil, 4-bromo-2-(1′-hydroxyethyl)thiophene (gross yield=98.5%).
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1.2 g
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